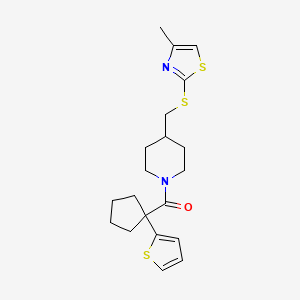

(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

Description

The compound "(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone" features a complex hybrid structure integrating a piperidine ring, a thiophene-substituted cyclopentyl group, and a methylthiazole-thioether moiety. The thiophene and thiazole heterocycles may enhance binding affinity through π-π interactions or hydrophobic effects, while the thioether linkage could improve metabolic stability compared to ether or ester analogs .

Properties

IUPAC Name |

[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidin-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2OS3/c1-15-13-25-19(21-15)26-14-16-6-10-22(11-7-16)18(23)20(8-2-3-9-20)17-5-4-12-24-17/h4-5,12-13,16H,2-3,6-11,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHJBAHIEVADAOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)SCC2CCN(CC2)C(=O)C3(CCCC3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2OS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperidine/Piperazine-Based Derivatives

- Compound 21 (thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone): This analog replaces the piperidine ring with a piperazine scaffold and introduces a trifluoromethylphenyl group. In contrast, the target compound’s piperidine ring offers fewer hydrogen-bonding sites, which could reduce off-target interactions .

Thiophene-Containing Compounds

- Thiazolyl Pyridines (e.g., (E)-1-(4-methyl-2-(2-(1-(thiophen-2-yl)carbonyl)pyridin-2-yl)ethynyl)pyridine-2-carboxylic acid): These derivatives feature pyridine and thiazole rings linked to thiophene. However, the cyclopentyl-thiophene group in the target compound introduces steric bulk, which could limit membrane permeability compared to linear analogs .

Cyclopentyl-Substituted Methanones

- 1-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one derivatives: These compounds replace the cyclopentyl group with a butanone chain. The cyclopentyl moiety in the target compound likely enhances rigidity, improving conformational stability during receptor binding. However, this modification may reduce solubility compared to flexible alkyl chains .

Structural and Functional Data Table

Research Findings and Implications

- Synthetic Feasibility : The target compound’s synthesis likely involves coupling a pre-functionalized piperidine with a thiophene-cyclopentyl precursor, as seen in analogous piperazine-thiophene syntheses . Challenges include steric hindrance during cyclopentyl-thiophene conjugation.

- Biological Activity : While direct activity data for the target compound are unavailable, structural analogs like Compound 21 show promise in CNS drug discovery due to piperazine’s affinity for serotonin receptors . The methylthiazole group may confer antibacterial or anticancer properties, as seen in thiazole-containing drugs .

- However, the cyclopentyl group may reduce water solubility, necessitating formulation optimization .

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound to achieve high yield and purity?

- Methodological Answer: Synthesis requires multi-step protocols with precise control of reaction conditions. For example:

- Step 1: Use triethylamine as a catalyst in ethanol for nucleophilic substitution reactions to form thioether linkages .

- Step 2: Optimize temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF for cyclization) to enhance intermediate stability .

- Step 3: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to remove byproducts .

Key Parameters: Reaction time (6–12 hrs), pH (neutral to slightly basic), and inert atmosphere (N₂/Ar) to prevent oxidation of thiol groups .

Q. How can structural integrity be confirmed post-synthesis?

- Methodological Answer: Combine spectroscopic and chromatographic techniques:

- NMR (¹H/¹³C): Assign peaks to thiophene (δ 6.8–7.2 ppm), piperidine (δ 2.5–3.5 ppm), and methylthiazole (δ 2.3 ppm) .

- IR: Identify carbonyl (C=O stretch at ~1680 cm⁻¹) and C-S bonds (650–750 cm⁻¹) .

- HPLC/MS: Validate purity (>95%) and molecular weight (e.g., [M+H⁺] = calculated m/z ± 0.5 Da) .

Q. What preliminary biological assays are suitable for assessing its bioactivity?

- Methodological Answer: Screen for antimicrobial and anticancer activity:

- Antimicrobial: Broth microdilution (MIC ≤ 16 µg/mL against S. aureus or E. coli) .

- Anticancer: MTT assay (IC₅₀ < 50 µM in HeLa or MCF-7 cells) with positive controls (e.g., doxorubicin) .

- Enzyme Inhibition: Fluorescence-based assays (e.g., COX-2 or kinase inhibition) to identify molecular targets .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer: Use molecular docking (AutoDock Vina) and MD simulations (GROMACS):

- Target Selection: Prioritize proteins with hydrophobic pockets (e.g., kinases, GPCRs) due to the compound’s thiophene/piperidine motifs .

- Docking Parameters: Grid box size = 25 ų, exhaustiveness = 100. Analyze binding energy (ΔG ≤ -8 kcal/mol) and hydrogen bonds with active-site residues .

- Validation: Compare with experimental IC₅₀ values to refine scoring functions .

Q. How to resolve contradictions between solubility data and observed bioactivity?

- Methodological Answer: Address poor aqueous solubility (logP ~3.5) while maintaining activity:

- Salt Formation: Synthesize hydrochloride salts to enhance solubility (test in PBS pH 7.4) .

- Prodrug Design: Introduce ester or glycoside groups at the piperidine nitrogen for hydrolytic activation .

- Nanoformulation: Encapsulate in PLGA nanoparticles (size < 200 nm) to improve bioavailability .

Q. What strategies optimize regioselectivity in derivative synthesis?

- Methodological Answer: Control steric/electronic effects during functionalization:

- Electrophilic Substitution: Use directing groups (e.g., -OMe) on thiophene to favor C-5 position .

- Cross-Coupling: Suzuki-Miyaura reactions with Pd(PPh₃)₄ for aryl-thiazole bond formation .

- Protection/Deprotection: Temporarily block reactive sites (e.g., piperidine NH with Boc groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.